molecular formula C19H22N2O B2442254 N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1210896-31-3

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2442254
CAS No.: 1210896-31-3
M. Wt: 294.398
InChI Key: CZFRCGHSTMPELL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrrolidine carboxamides and is characterized by the presence of a pyrrolidine ring, a phenyl group, and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
  • N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
  • N-(3,5-dimethylphenyl)-2-phenylpyrrolidine-1-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance its binding affinity to certain targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-10-15(2)12-18(11-14)20-19(22)21-9-8-17(13-21)16-6-4-3-5-7-16/h3-7,10-12,17H,8-9,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRCGHSTMPELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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